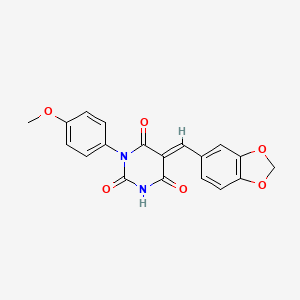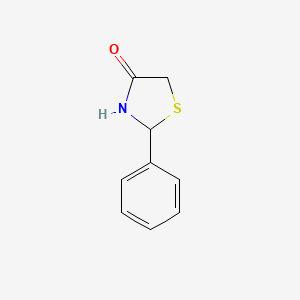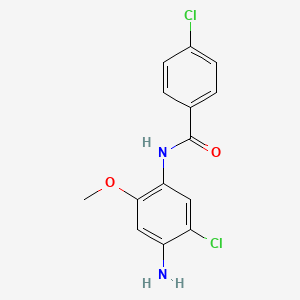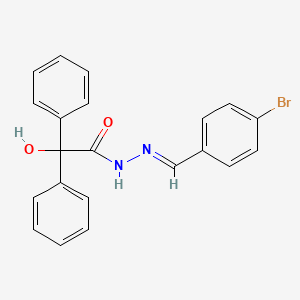
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
Descripción general
Descripción
N-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BBAAH, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. BBAAH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and diabetes. It also has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to interact with metal ions, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its ease of synthesis and high yield. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have low toxicity, making it a promising candidate for further research. However, one limitation of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide in different types of cancer and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory and anti-diabetic agent. More research is needed to determine the optimal dose and duration of treatment for these applications. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promise as a fluorescent probe for the detection of metal ions, and further research may lead to the development of new diagnostic tools.
Aplicaciones Científicas De Investigación
N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promising results in various scientific research applications. It has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to have antimicrobial and antioxidant properties. In addition, N'-(4-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic transformations.
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-19-13-11-16(12-14-19)15-23-24-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJOZBYRUMYLT-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime](/img/structure/B3839302.png)
![N'-[4-(dipropylamino)benzylidene]hexanohydrazide](/img/structure/B3839304.png)
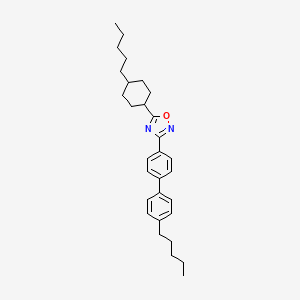
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)
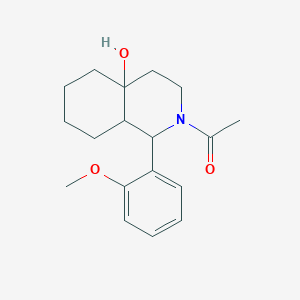
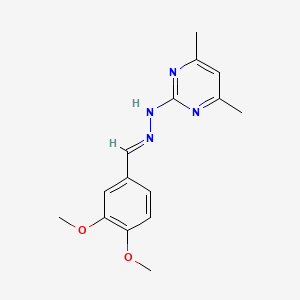
![2,4-dichloro-6-[({2-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839361.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N,N-diethyl-4-nitrobenzenecarboximidamide](/img/structure/B3839367.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B3839372.png)
![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)

